

Bederocin introductory guide

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Compound Focus: Bederocin

CAS No.: 757942-43-1

Cat. No.: S520694

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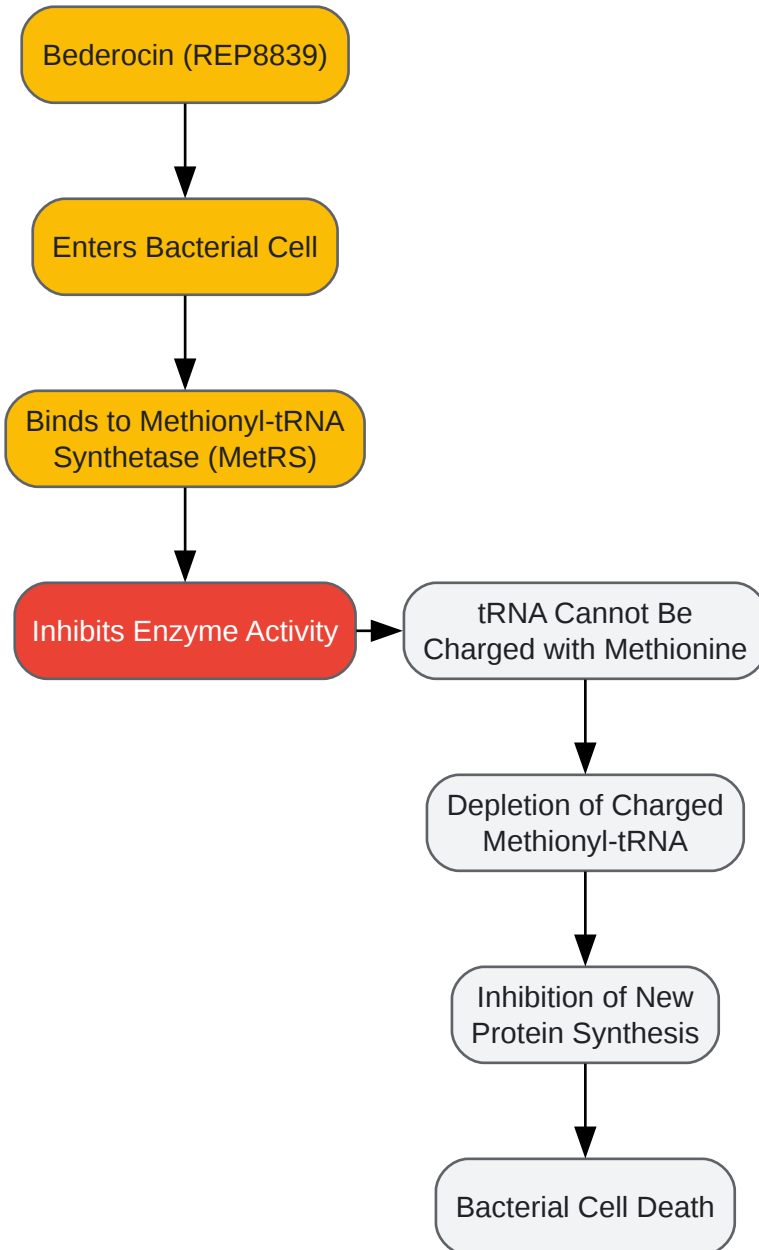
Bederocin Core Profile

Here is a summary of the key technical information available for **Bederocin**:

Attribute	Description
Alternative Names	REP-8839, REP 8839 [1] [2]
Classification	Synthetic antibacterial small molecule [1] [2]
Mechanism of Action	Inhibitor of Methionyl-tRNA synthetase (METS/MetRS) [3] [4] [2]
Primary Target	Bacterial protein synthesis [2]
Antibacterial Spectrum	Gram-positive bacteria, including clinical isolates of <i>Staphylococcus aureus</i> and <i>Streptococcus pyogenes</i> [3]
Ki Value	0.01 μ M (for MetRS) [3]
Molecular Formula	$C_{20}H_{21}BrFN_3OS$ [3]
CAS Number	757942-43-1 [3]
Latest Development Phase	Suspended (for skin and soft tissue infections, staphylococcal infections) [1]

Mechanism of Action

Bederocin blocks bacterial protein synthesis by specifically inhibiting the essential bacterial enzyme methionyl-tRNA synthetase (MetRS) [3] [2]. This enzyme is responsible for charging tRNA with methionine, a crucial first step in protein synthesis. The diagram below illustrates this inhibitory pathway.



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Guidance for Experimental Research

While detailed, specific protocols for working with **Bederocin** are not available in the search results, the following outlines the general experimental approaches you can adapt based on its known properties.

- **1. Susceptibility Testing (MIC Determination)**

- **Objective:** Determine the Minimum Inhibitory Concentration (MIC) of **Bederocin** against relevant bacterial strains.
- **Methodology:** Use standard broth microdilution methods according to guidelines like those from the Clinical and Laboratory Standards Institute (CLSI). Prepare serial dilutions of **Bederocin** in a suitable solvent (e.g., DMSO) and dilute further in cation-adjusted Mueller-Hinton broth. Inoculate with a standardized bacterial suspension ($\sim 5 \times 10^5$ CFU/mL) and incubate aerobically at 35°C for 16-20 hours. The lowest concentration that prevents visible growth is the MIC [3].

- **2. Enzyme Inhibition Assays**

- **Objective:** Confirm and quantify the inhibition of Methionyl-tRNA synthetase (MetRS) activity.
- **Methodology:** Employ a spectrophotometric or radioisotope-based aminoacylation assay. The reaction mixture typically contains purified MetRS enzyme, ATP, methionine, and tRNA. **Bederocin** is pre-incubated with the enzyme. The reaction is initiated by adding tRNA. Inhibitory activity (K_i) can be measured by monitoring the production of aminoacyl-tRNA or the consumption of ATP, comparing rates against a no-inhibitor control [3] [4].

- **3. Resistance Studies**

- **Objective:** Investigate the potential for and mechanisms of bacterial resistance to **Bederocin**.
- **Methodology:** Passage bacteria under sub-MIC concentrations of **Bederocin** over multiple generations. Isolate resistant mutants and sequence the *metRS* gene to identify potential mutations in the active site or auxiliary pocket that confer resistance, as structural polymorphisms in these regions are key to inhibitor selectivity and efficacy [4].

Research Context and Considerations

Bederocin was originated by GlaxoSmithKline and its development for skin and soft tissue infections is currently suspended [1]. This class of inhibitor shows promise, but a key research challenge is selectivity;

Gram-negative bacteria often produce a MetRS2 enzyme that is naturally insensitive to inhibitors like **Bederocin** that are effective against the MetRS1 type found in Gram-positive bacteria [4].

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References

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